molecular formula C14H15ClFN5 B4495716 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine

4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B4495716
M. Wt: 307.75 g/mol
InChI Key: DEJHZQXCHRZNEJ-UHFFFAOYSA-N
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Description

4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at position 4 and an amine group at position 2 Additionally, it has a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions: The chloro group can be introduced via halogenation reactions using reagents like phosphorus oxychloride (POCl3).

    Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles.

    Final Coupling: The fluorophenyl group can be introduced through nucleophilic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Oxidized derivatives of the piperazine ring.

    Reduction Products: Reduced derivatives of the pyrimidine ring.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets such as receptors and enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural flexibility. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidin-2-amine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-Chloro-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidin-2-amine: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine imparts unique properties such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

4-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN5/c15-12-9-13(19-14(17)18-12)21-7-5-20(6-8-21)11-4-2-1-3-10(11)16/h1-4,9H,5-8H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJHZQXCHRZNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC(=N3)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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